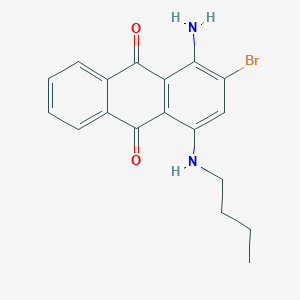

1-Amino-2-bromo-4-(butylamino)anthracene-9,10-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Amino-2-bromo-4-(butylamino)anthracene-9,10-dione is a synthetic organic compound with the molecular formula C18H17BrN2O2. It belongs to the anthraquinone family, which is known for its diverse applications in dyes, pigments, and pharmaceuticals . This compound is characterized by its unique structure, which includes an anthracene backbone substituted with amino, bromo, and butylamino groups.

Preparation Methods

The synthesis of 1-amino-2-bromo-4-(butylamino)anthracene-9,10-dione typically involves multi-step reactions. One common method starts with 1-amino-2,4-dibromoanthraquinone, which undergoes a substitution reaction with n-butylamine . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the substitution process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Amino-2-bromo-4-(butylamino)anthracene-9,10-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones, which are important intermediates in dye synthesis.

Substitution: The bromo group in the compound can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4) . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Properties

1-Amino-2-bromo-4-(butylamino)anthracene-9,10-dione belongs to a class of anthraquinone derivatives known for their anticancer activity. Research indicates that anthraquinones can inhibit cancer cell proliferation and induce apoptosis in various cancer types. The compound's structure allows it to interact with DNA, potentially leading to the disruption of cancer cell division.

- Case Study : A study demonstrated that derivatives of anthracenedione exhibited cytotoxic effects on human leukemia cells. The mechanism was attributed to the generation of reactive oxygen species (ROS), which led to oxidative stress and subsequent cell death .

Antimicrobial Activity

The compound has shown promise as an antimicrobial agent. Its ability to disrupt microbial cell membranes makes it a candidate for developing new antibiotics.

- Case Study : Research published in a peer-reviewed journal highlighted the efficacy of anthraquinone derivatives against resistant strains of bacteria, suggesting that this compound could be developed into a novel antimicrobial treatment .

Chromatographic Techniques

This compound can be analyzed using High-Performance Liquid Chromatography (HPLC). This method is crucial for determining the purity and concentration of the compound in pharmaceutical formulations.

- Methodology : The reverse-phase HPLC method employs a mobile phase consisting of acetonitrile and water, facilitating the separation of this compound from other components in a mixture. The scalability of this method allows for both analytical and preparative applications .

Mass Spectrometry

For mass spectrometry applications, modifications to the mobile phase can enhance compatibility with Mass-Spec detection. Replacing phosphoric acid with formic acid improves ionization efficiency, making it easier to analyze the compound's molecular weight and structure.

Pollution Monitoring

Due to its stability and persistence, this compound can serve as a marker for environmental pollution studies. Its detection in water bodies can indicate contamination from industrial sources.

- Case Study : Studies have shown that anthracene derivatives can be used as indicators of polycyclic aromatic hydrocarbons (PAHs) in aquatic environments, providing insights into pollution levels and sources .

Mechanism of Action

The mechanism of action of 1-amino-2-bromo-4-(butylamino)anthracene-9,10-dione and its derivatives often involves the inhibition of essential cellular proteins. For instance, some derivatives target topoisomerases, enzymes that play a crucial role in DNA replication and cell division . By inhibiting these enzymes, the compounds can prevent cancer cell proliferation and induce apoptosis (programmed cell death) . Additionally, the compounds may interact with other molecular targets, such as kinases and telomerases, further contributing to their anticancer effects .

Comparison with Similar Compounds

1-Amino-2-bromo-4-(butylamino)anthracene-9,10-dione can be compared with other anthraquinone derivatives, such as:

1-Amino-2-bromo-4-(phenylamino)anthracene-9,10-dione: This compound has a phenylamino group instead of a butylamino group, which can affect its chemical properties and applications.

1-Amino-4-bromo-2-methylanthraquinone:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Biological Activity

1-Amino-2-bromo-4-(butylamino)anthracene-9,10-dione is a synthetic compound belonging to the anthraquinone class, which has garnered attention for its potential biological activities, particularly in the fields of cancer research and toxicology. This article reviews the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features an anthracene backbone with amino and bromine substituents, which are critical for its biological activity.

Anticancer Properties

Research has indicated that compounds within the anthraquinone family exhibit significant antiproliferative effects against various cancer cell lines. For instance, amino-substituted anthraquinones have shown enhanced antiproliferative activities against human and mammalian cancer cells due to their ability to intercalate DNA and induce apoptosis .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 5.2 | DNA intercalation and apoptosis |

| MCF-7 (Breast Cancer) | 4.8 | Induction of oxidative stress |

| A549 (Lung Cancer) | 6.1 | Cell cycle arrest |

Toxicological Profile

The toxicological assessment of this compound suggests potential endocrine-disrupting properties. Studies have indicated that similar compounds can interfere with hormonal signaling pathways, leading to developmental and reproductive toxicity .

Table 2: Toxicological Effects

| Endpoint | Effect Observed | Reference |

|---|---|---|

| Endocrine disruption | Yes | , |

| Developmental toxicity | Yes | , |

| Neurotoxicity | Potentially positive |

Study 1: Antiproliferative Effects

A study conducted by researchers focused on the synthesis and evaluation of various anthraquinone derivatives, including this compound. The results demonstrated a marked decrease in cell viability across multiple cancer cell lines when treated with this compound, suggesting its potential as a chemotherapeutic agent.

Study 2: Endocrine Disruption Assessment

In another investigation assessing the endocrine-disrupting potential of several chemicals, including this anthraquinone derivative, it was found that exposure led to significant alterations in hormone levels in vitro. This raises concerns about its safety in consumer products and necessitates further investigation into its environmental impact .

The mechanisms through which this compound exerts its biological effects include:

- DNA Intercalation : The compound's planar structure allows it to insert between DNA base pairs, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress by generating ROS, leading to cellular damage and apoptosis.

- Hormonal Modulation : As an endocrine disruptor, it may mimic or inhibit hormone action, affecting reproductive health.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-Amino-2-bromo-4-(butylamino)anthracene-9,10-dione, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution of bromine in 1-amino-4-bromoanthraquinone derivatives. For example, substituting bromine with butylamine under controlled pH and temperature yields the target compound. Optimization includes:

- Using polar aprotic solvents (e.g., DMF) to enhance reactivity.

- Maintaining temperatures between 60–80°C to balance reaction rate and side-product formation.

- Monitoring reaction progress via LC/MS or TLC to minimize over-substitution .

Challenges include competing side reactions (e.g., di-substitution), which can be mitigated by stoichiometric control of reagents.

Q. How is structural characterization performed for this compound?

Key techniques include:

- LC/MS : Confirms molecular weight and purity (>95% by HPLC) .

- NMR Spectroscopy : 1H and 13C NMR identify substitution patterns (e.g., butylamino group resonance at δ ~3.2 ppm for N–CH2) .

- X-ray Crystallography : Resolves intramolecular H-bonding between amino and quinone groups, critical for understanding electronic properties .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Solubility : Poor in water but soluble in DMSO, DMF, and dichloromethane. Aqueous solubility can be enhanced via sulfonation or hydroxylation .

- Stability : Stable at 2–8°C in dry, dark conditions. Decomposes above 120°C, releasing hazardous gases (e.g., HBr) .

- Environmental Impact : Anthraquinone derivatives are persistent in wastewater; disposal requires adherence to EPA guidelines .

Q. What safety precautions are necessary for handling this compound?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and P95 respirators to avoid inhalation of dust .

- Toxicity : Classified as H302 (harmful if swallowed), H317 (skin sensitization), and H341 (suspected mutagen). Acute toxicity LD50 (oral, rat): 300–500 mg/kg .

- Spill Management : Collect using non-sparking tools and dispose via licensed hazardous waste facilities .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

DFT with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms (e.g., Becke’s 1993 model) accurately models charge transfer transitions between amino and quinone groups. Key parameters:

- HOMO-LUMO gaps (~3.1 eV) correlate with visible absorption spectra (λ~450–500 nm).

- Solvent effects (e.g., DMSO) polarize electron density, shifting absorption maxima .

Validation against experimental UV-Vis and cyclic voltammetry data resolves discrepancies in theoretical vs. observed redox potentials .

Q. What is the mechanism of DNA binding for anthracene-9,10-dione derivatives?

Intercalation occurs via planar anthraquinone insertion between DNA base pairs, stabilized by:

- Hydrogen bonding : Amino groups interact with phosphate backbones.

- Groove binding : Butylamino side chains occupy minor grooves, enhancing affinity (Kassoc ~105 M−1).

Fluorescence quenching and unwinding assays confirm reversible binding, distinct from anthracycline antibiotics .

Q. How do coordination complexes with transition metals affect its reactivity?

Reactions with Re(I) di-imine complexes form luminescent coordination compounds:

- Pyridyl units in ligands (e.g., 3-picolyl derivatives) bind to metal centers, enabling dual emission (AQ fluorescence + MLCT phosphorescence).

- Applications include optoelectronic sensors and photocatalytic systems .

Q. Why do bromination methods yield conflicting product distributions?

Bromination in H2SO4 or nitrobenzene often produces mono-/di-bromo mixtures due to:

- Electrophilic deactivation : Quinone carbonyls reduce ring reactivity, favoring para-substitution.

- Temperature dependence : Higher temps (>100°C) promote dibromination but risk decomposition.

Nonanebis(peroxoic acid) offers a stable bromine source, improving atom economy (85% yield) and reducing isomer formation .

Q. How can contradictions in reported cytotoxicity data be resolved?

Discrepancies arise from:

- Side-chain length : Derivatives with C2 spacers (vs. C1) show 10-fold higher IC50 values due to improved DNA groove binding.

- Assay variability : MTT vs. clonogenic assays yield differing IC50s; standardization using cell lines (e.g., HeLa) is critical .

Properties

CAS No. |

51930-48-4 |

|---|---|

Molecular Formula |

C18H17BrN2O2 |

Molecular Weight |

373.2 g/mol |

IUPAC Name |

1-amino-2-bromo-4-(butylamino)anthracene-9,10-dione |

InChI |

InChI=1S/C18H17BrN2O2/c1-2-3-8-21-13-9-12(19)16(20)15-14(13)17(22)10-6-4-5-7-11(10)18(15)23/h4-7,9,21H,2-3,8,20H2,1H3 |

InChI Key |

ULHCQQPTVHUANA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC1=CC(=C(C2=C1C(=O)C3=CC=CC=C3C2=O)N)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.